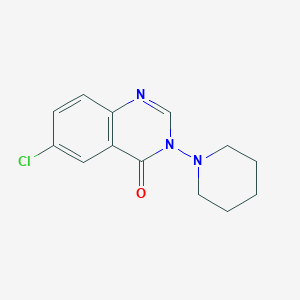
4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of chloro, dimethyl, and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline precursor.
Chlorination: Introduction of the chloro group at the 4-position.
Methylation: Introduction of methyl groups at the 2 and 3 positions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 7-position.
These reactions often require specific catalysts and conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Utilizes nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives .
科学的研究の応用
4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用機序
The mechanism of action of 4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Uniqueness
4-Chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The presence of both methyl and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
特性
分子式 |
C12H9ClF3N |
|---|---|
分子量 |
259.65 g/mol |
IUPAC名 |
4-chloro-2,3-dimethyl-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C12H9ClF3N/c1-6-7(2)17-10-5-8(12(14,15)16)3-4-9(10)11(6)13/h3-5H,1-2H3 |
InChIキー |
SYIZYPLJZJPYJL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C2C=C(C=CC2=C1Cl)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)

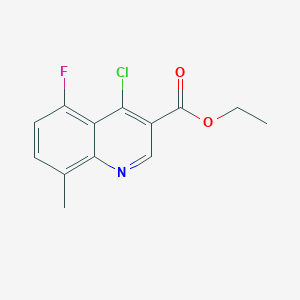
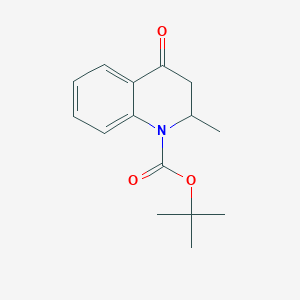
![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)


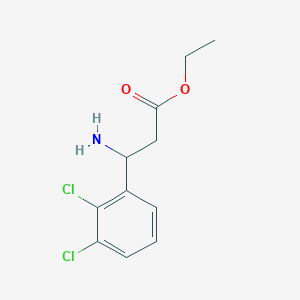
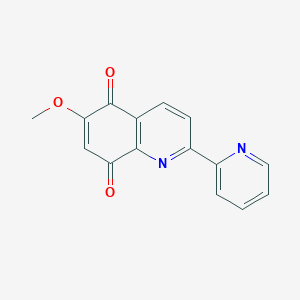

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
